Ácido ciclohex-2-eno-1-carboxílico

Descripción general

Descripción

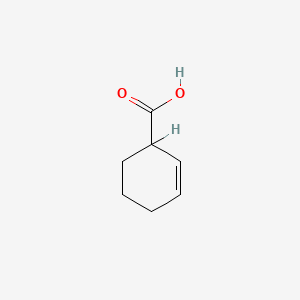

Cyclohex-2-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclohexene, featuring a carboxylic acid functional group at the first carbon and a double bond between the second and third carbons. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .

Aplicaciones Científicas De Investigación

Cyclohex-2-ene-1-carboxylic acid has diverse applications in scientific research:

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Cyclohex-2-ene-1-carboxylic Acid is a chemical compound that has been identified as an intermediate during the anaerobic decomposition of benzoic acid by a methanogenic consortium . .

Mode of Action

It is known that carboxylic acids can be converted to 1º alcohols using lithium aluminium hydride (lialh4) . This suggests that Cyclohex-2-ene-1-carboxylic Acid may undergo similar reactions, leading to changes in its structure and properties.

Biochemical Pathways

Cyclohex-2-ene-1-carboxylic Acid is involved in the anaerobic decomposition of benzoic acid . It is also known to be an intermediate in the biosynthesis of rapamycin, a macrolide compound produced by Streptomyces hygroscopicus

Pharmacokinetics

The compound’s molecular weight (12616) and physical form (liquid) suggest that it may have certain bioavailability characteristics .

Result of Action

Its role as an intermediate in certain biochemical pathways suggests that it may contribute to the synthesis of other compounds, such as rapamycin .

Action Environment

It is known that the compound is a liquid at room temperature , which may influence its behavior in different environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohex-2-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring, which is then functionalized to introduce the carboxylic acid group . Another method includes the [3,3]-sigmatropic rearrangement of suitable precursors under microwave-assisted conditions, yielding high stereoselectivity .

Industrial Production Methods: Industrial production often relies on the partial hydrogenation of benzene to cyclohexene, followed by functionalization to introduce the carboxylic acid group. This process can be catalyzed by various metal catalysts under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Cyclohex-2-ene-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexane-1,2-dicarboxylic acid.

Reduction: Reduction can yield cyclohexane-1-carboxylic acid.

Substitution: The double bond allows for electrophilic addition reactions, such as halogenation and hydrohalogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Bromine (Br2) in the presence of light or a radical initiator.

Major Products:

Oxidation: Cyclohexane-1,2-dicarboxylic acid.

Reduction: Cyclohexane-1-carboxylic acid.

Substitution: 2-bromo-cyclohexane-1-carboxylic acid.

Comparación Con Compuestos Similares

Cyclohexene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

Cyclohexanone: Contains a ketone group instead of a carboxylic acid, leading to different reactivity and applications.

Cyclohexane-1,2-dicarboxylic acid: Has two carboxylic acid groups, increasing its acidity and potential for forming esters and amides.

Uniqueness: Cyclohex-2-ene-1-carboxylic acid is unique due to the presence of both a double bond and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .

Actividad Biológica

Cyclohex-2-ene-1-carboxylic acid (CHECA) is an organic compound with the molecular formula CHO. It is recognized for its unique structure, which includes a carboxylic acid functional group and a double bond, making it an interesting subject for various biological and chemical studies. This article explores the biological activity of CHECA, focusing on its biochemical pathways, pharmacological potential, and applications in research.

CHECA is characterized by:

- Molecular Weight : 126.16 g/mol

- Boiling Point : 169°C

- Solubility : Soluble in water, indicating potential bioavailability in biological systems .

Biological Activity Overview

CHECA has been identified as an intermediate in the anaerobic decomposition of benzoic acid by methanogenic bacteria. Its role in biochemical pathways suggests potential implications in metabolic processes and enzyme interactions.

- Target of Action : CHECA acts as an intermediate during the anaerobic degradation of organic compounds, particularly benzoic acid.

- Biochemical Pathways : It is involved in various metabolic pathways, including:

Pharmacological Potential

Research indicates that CHECA may possess several pharmacological properties:

- Anti-inflammatory Activity : Initial studies suggest that compounds with similar structures exhibit anti-inflammatory effects, warranting further investigation into CHECA's potential therapeutic applications.

- Antimicrobial Properties : Given its structural similarities to other known antimicrobial agents, CHECA may also exhibit antimicrobial activity .

Case Study 1: Anaerobic Degradation Pathways

A study identified a novel pathway for the degradation of cyclohexane carboxylic acid (CHC) in Geobacter metallireducens. This pathway involves:

- Activation of CHC to cyclohexanoyl-CoA.

- Dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA.

- Subsequent reactions leading to the degradation products that enter central metabolic pathways .

Case Study 2: Plant Growth Regulation

Research into cyclopropene derivatives, including those related to CHECA, has shown effects on plant growth regulation. Specifically:

- Certain derivatives inhibited apical hook development in Arabidopsis thaliana, suggesting that CHECA or its analogs could be explored as potential plant growth regulators .

Comparative Analysis of Biological Activity

Propiedades

IUPAC Name |

cyclohex-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWBQGFBSVLPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450327 | |

| Record name | 2-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62115-15-5 | |

| Record name | 2-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.